
2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. This compound is characterized by the presence of both difluoromethyl and trifluoromethyl groups, which contribute to its unique chemical properties. Fluorinated compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability, lipophilicity, and bioavailability.
準備方法
The synthesis of 2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid can be achieved through several synthetic routesThis process typically involves an exchange reaction between chlorine and fluorine atoms . Another method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
化学反応の分析
2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and catalysts . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated groups enhance its stability and bioavailability, making it useful in the development of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
作用機序
The mechanism of action of 2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target molecule .
類似化合物との比較
2-(Difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid can be compared with other fluorinated pyridine derivatives, such as:
2-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound lacks the difluoromethyl group, which may result in different chemical properties and applications.
2-(Difluoromethyl)pyridine-3-carboxylic acid: This compound lacks the trifluoromethyl group, which may affect its stability and bioavailability.
4-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid: This compound lacks the difluoromethyl group, which may influence its reactivity and applications.
特性
分子式 |
C9H6F5NO2 |
|---|---|
分子量 |
255.14 g/mol |
IUPAC名 |
2-(difluoromethyl)-4-methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6F5NO2/c1-3-2-4(9(12,13)14)15-6(7(10)11)5(3)8(16)17/h2,7H,1H3,(H,16,17) |
InChIキー |
ATTCGEOVROWLNP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1C(=O)O)C(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


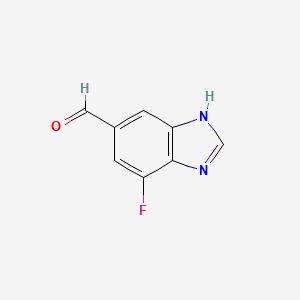
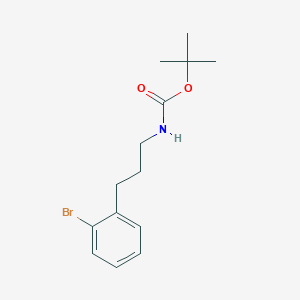
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
![2-Azaspiro[4.5]decan-6-one](/img/structure/B13488588.png)
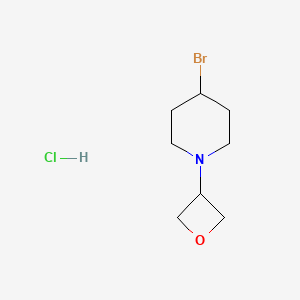
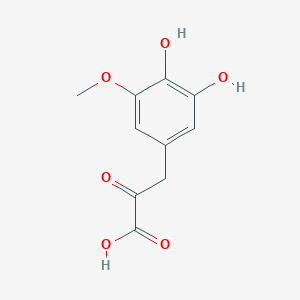
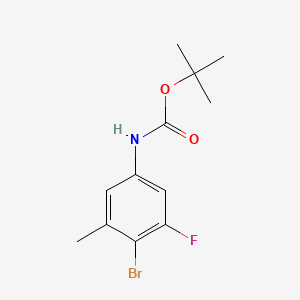
![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)
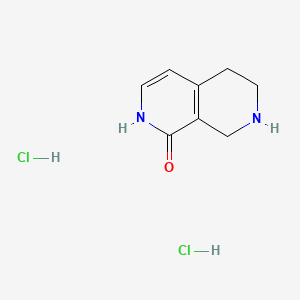
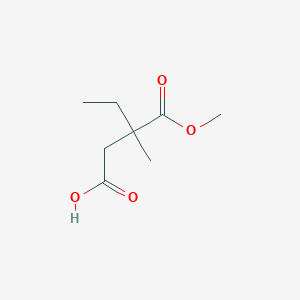
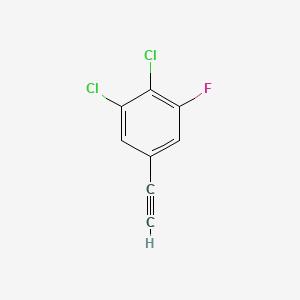
![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)
![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)
